Home > Products > Screening Compounds P140088 > Methenamine hippurate
Methenamine hippurate - 5714-73-8

Methenamine hippurate

Catalog Number: EVT-288805
CAS Number: 5714-73-8
Molecular Formula: C15H21N5O3
Molecular Weight: 319.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methenamine hippurate is a chemical compound classified as a urinary antiseptic. [] It is primarily used in scientific research to investigate its potential as a non-antibiotic alternative for the prevention of recurrent urinary tract infections (UTIs). [, , , , , , , , , , , , ]

Mechanism of Action

Methenamine hippurate exerts its antibacterial action through the release of formaldehyde in acidic urine. [, , , ] The formaldehyde denatures bacterial proteins, thus inhibiting bacterial growth and preventing UTIs. []

Physical and Chemical Properties Analysis

Limited details are provided on the physical and chemical properties of methenamine hippurate. It is known to undergo hydrolysis in acidic conditions, releasing formaldehyde. [, , , ]

Applications
  • Non-inferiority to antibiotics: Studies comparing methenamine hippurate with daily low-dose antibiotics show it to be non-inferior in preventing recurrent UTIs in women. [, , , ] This is particularly relevant in light of increasing antimicrobial resistance. [, , ]
  • Specific patient populations: Research suggests methenamine hippurate may be more effective in specific patient groups:
    • Older women: Its potential to reduce UTI incidence in older women is being investigated. []
    • Women without renal tract abnormalities: Research suggests higher efficacy in this group compared to those with such abnormalities. [, ]
    • Short-term prophylaxis: Evidence suggests effectiveness for short-term UTI prevention, particularly in individuals without renal tract abnormalities. [, ]
  • Bladder health: Recent studies investigate methenamine hippurate's impact on bladder inflammation and barrier function, indicating a potential role in enhancing bladder defense mechanisms against UTIs. []
  • Reduced antibiotic use: Methenamine hippurate's efficacy in reducing antibiotic use is a significant research focus, aligning with antibiotic stewardship initiatives. [, , , , , ]
Future Directions
  • Combination therapies: Exploring the synergistic potential of methenamine hippurate with other non-antibiotic agents like cranberry capsules. []

Methenamine Mandelate

  • Relevance: Methenamine mandelate and methenamine hippurate share a similar structure and mechanism of action, both releasing formaldehyde in acidic urine to exert antibacterial effects []. Both compounds are mentioned in studies investigating non-antibiotic options for UTI prevention, with some studies directly comparing their efficacy [, ]. One study found that methenamine mandelate produced higher urine formaldehyde concentrations than methenamine hippurate, particularly in patients using intermittent catheterization [].

Nitrofurantoin

  • Relevance: Nitrofurantoin is often used as a comparator drug in studies evaluating the efficacy of methenamine hippurate for UTI prevention [, , , ]. These studies aim to determine whether methenamine hippurate can be a viable alternative to traditional antibiotic prophylaxis, like nitrofurantoin, in managing recurrent UTIs, especially given concerns about antibiotic resistance.

Trimethoprim

  • Relevance: Several studies investigating methenamine hippurate for UTI prevention use trimethoprim (alone or as co-trimoxazole) as a comparator drug [, , , , ]. This comparison helps researchers assess the non-inferiority of methenamine hippurate to standard antibiotic prophylactic treatments. Additionally, research explored the potential synergistic effects of combining trimethoprim and methenamine hippurate for treating UTIs [, ].

Cefalexin

  • Relevance: Cefalexin is included as a potential antibiotic treatment option within the ALTAR non-inferiority RCT, which compared methenamine hippurate to standard antibiotic prophylaxis for preventing recurrent UTIs in women [].

Co-trimoxazole

  • Relevance: Co-trimoxazole is often used as a comparator or an alternative treatment option in studies evaluating methenamine hippurate's efficacy for UTI prevention [, , ]. Comparing methenamine hippurate to co-trimoxazole allows researchers to understand its effectiveness relative to a widely used and well-established antibiotic treatment.

Formaldehyde

  • Relevance: The efficacy of methenamine hippurate relies on its breakdown into formaldehyde in acidic urine []. Formaldehyde provides the direct antibacterial effect, inhibiting bacterial growth and preventing UTIs. Several studies analyzing methenamine hippurate measure urine formaldehyde concentrations to understand its mechanism of action and efficacy [, ].

Ascorbic Acid

  • Relevance: Many studies investigating methenamine hippurate utilize ascorbic acid as an adjunct therapy to lower urine pH and optimize its effectiveness [, ]. This combination aims to maximize formaldehyde release from methenamine hippurate and enhance its ability to prevent UTIs.

Properties

CAS Number

5714-73-8

Product Name

Methenamine hippurate

IUPAC Name

2-benzamidoacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane

Molecular Formula

C15H21N5O3

Molecular Weight

319.36 g/mol

InChI

InChI=1S/C9H9NO3.C6H12N4/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5H,6H2,(H,10,13)(H,11,12);1-6H2

InChI Key

ROAIXOJGRFKICW-UHFFFAOYSA-N

SMILES

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)NCC(=O)O

Synonyms

1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane N-Benzoylglycine; Hexamethylenetetramine Monohippurate; Haiprex; Hexamethylenetetramine Hippurate; Hexamethylenetetramine Hippuric Acid Complex; Hippramine; Hiprex; R-657; Urex; Viapta;

Canonical SMILES

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.